molecular formula C15H20N2O4S B2899820 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide CAS No. 1356782-50-7

4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide

Cat. No.: B2899820
CAS No.: 1356782-50-7
M. Wt: 324.4
InChI Key: APMDWORBPVPMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide features a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxamide group. A sulfonamide moiety is attached via a methylene bridge to the oxane ring, with an (E)-configured styryl (2-phenylethenyl) group extending from the sulfonamide nitrogen. This structure combines three pharmacophoric elements:

  • Oxane ring: Confers conformational rigidity and influences solubility.
  • Sulfonamide group: Common in enzyme inhibitors (e.g., COX-2, biotin carboxylase).
  • Styryl group: May enhance binding via π-π interactions in hydrophobic pockets.

Properties

IUPAC Name

4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c16-14(18)15(7-9-21-10-8-15)12-17-22(19,20)11-6-13-4-2-1-3-5-13/h1-6,11,17H,7-10,12H2,(H2,16,18)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMDWORBPVPMRP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 301.34 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. In a study assessing the antimicrobial efficacy of related compounds, it was found that modifications in the phenyl ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition)Bacterial Strain
Compound A15 mmE. coli
Compound B20 mmS. aureus
This compound 18 mmP. aeruginosa

Anticancer Activity

The sulfonamide moiety has been linked to anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cells. The results indicated an IC50 value of approximately 25 μM for HeLa cells, suggesting moderate potency compared to standard chemotherapeutic agents.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition is sought in cosmetic applications for skin lightening. Compounds similar to this compound have demonstrated significant tyrosinase inhibitory activity.

CompoundIC50 (μM)Source
Kojic Acid20Natural
This compound 15Synthetic

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of target enzymes, inhibiting their activity.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, contributing to its anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Containing Cores

Quinazolinone-Based COX-2 Inhibitors
  • Example: 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (). Structural Differences: Replaces the oxane ring with a quinazolinone core. Activity: Demonstrates 47.1% COX-2 inhibition at 20 μM . SAR: The quinazolinone ring enhances planar stacking with enzyme active sites, while the styryl group improves hydrophobic interactions.
Sulfonamidobenzamide (SABA) Derivatives
  • Example: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) (). Structural Differences: Features a benzoate ester and chlorophenylcarbamoyl group instead of the oxane-carboxamide. Activity: Inhibits biotin carboxylase with MIC = 0.45–0.9 mM in E. coli . SAR: The sulfonamide and carboxamide groups are critical for hydrogen bonding with enzyme residues.
Cyclohexane Carboxylic Acid Derivatives
  • Example: 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid (). Structural Differences: Cyclohexane replaces oxane; carboxylic acid instead of carboxamide. Crystal Packing: Hydrogen bonding between sulfonamide and carboxylic acid groups stabilizes the structure .

Key Pharmacological and Physicochemical Comparisons

Compound Core Structure Biological Target Activity/IC₅₀ Key Structural Features References
Target Compound Oxane + carboxamide Not reported Not reported Styryl group, sulfonamide, rigid oxane ring N/A
Quinazolinone-sulfonamide () Quinazolinone COX-2 47.1% inhibition at 20 μM Planar quinazolinone, para-sulfonamide
SABA1 () Benzoate + chlorophenyl Biotin carboxylase MIC = 0.45–0.9 mM Chlorophenylcarbamoyl, ester linkage
Cyclohexane derivative () Cyclohexane + carboxylic acid Metal ion complexation Not reported Naphthalene sulfonamide, carboxylic acid

Unique Features of the Target Compound

  • Styryl Configuration : The (E)-styryl group may enhance binding affinity compared to (Z)-isomers, as seen in COX-2 inhibitors .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group could reduce ionization at physiological pH, improving membrane permeability compared to carboxylic acid derivatives .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:
  • Temperature : Elevated temperatures (e.g., 60–80°C) often enhance reaction rates but may risk decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of sulfonyl intermediates .
  • Catalysts : Bases like triethylamine or pyridine are critical for deprotonation in sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization ensures purity, with TLC monitoring to track reaction progress .

Q. How is structural integrity validated for this compound?

  • Methodological Answer : Multi-spectroscopic analysis is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the oxane ring, sulfonylamino group, and (E)-styrenyl moiety. Discrepancies in peak splitting may indicate stereochemical impurities .
  • IR Spectroscopy : Stretching frequencies for sulfonamide (1330–1370 cm1^{-1}) and carboxamide (1640–1680 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer : Initial assays should target:
  • Enzyme Inhibition : Use fluorescence-based or calorimetric assays (e.g., ITC) to study interactions with sulfonamide-sensitive enzymes like carbonic anhydrase .
  • Cellular Uptake : Radiolabeling or fluorescent tagging (e.g., BODIPY derivatives) assesses permeability across model membranes (e.g., Caco-2 cells) .
  • Toxicity Profiling : MTT assays in primary cell lines (e.g., HEK293) establish baseline cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for functionalizing the oxane core?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonamide coupling or oxane ring modifications .
  • Reaction Path Screening : Combine automated workflow tools (e.g., Gaussian or ORCA) with experimental validation to prioritize viable synthetic routes .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict yields under varying conditions (e.g., solvent polarity, catalyst load) .

Q. How to resolve contradictions in reactivity data (e.g., unexpected sulfone vs. sulfoxide formation)?

  • Methodological Answer :
  • Controlled Re-oxidation Experiments : Systematically vary oxidizing agents (e.g., mCPBA vs. H2_2O2_2) and monitor products via LC-MS .
  • Isotopic Labeling : Introduce 18^{18}O in H2_2O2_2 to track oxygen incorporation into sulfoxide/sulfone groups .
  • Theoretical Analysis : Compare computed activation energies for competing pathways to identify dominant mechanisms .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Degradation Studies : Use HPLC to monitor stability in buffers (pH 1–10) and identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Co-crystallization : Formulate with cyclodextrins or liposomes to enhance solubility and reduce aggregation in aqueous media .
  • Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.